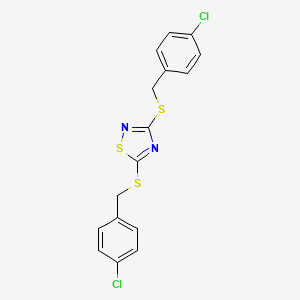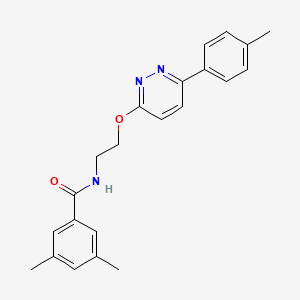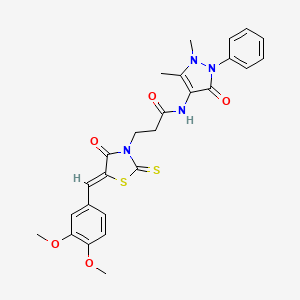![molecular formula C8H11FN4O3 B2653267 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-38-6](/img/structure/B2653267.png)
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid, also known as FCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor site and blocks the binding of the natural ligand glutamate. This leads to a decrease in the downstream signaling pathways that are activated by mGluR5, such as the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the brain regions studied. Some of the reported effects include the inhibition of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, the reduction of dopamine release in the striatum, the attenuation of cocaine-induced hyperactivity and self-administration, and the improvement of cognitive deficits in animal models of autism and Fragile X syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid in lab experiments is its high selectivity and potency for mGluR5, which allows for the specific manipulation of this receptor subtype without affecting other glutamate receptors. However, 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has some limitations, such as its low solubility in water and its relatively short half-life in vivo, which may require the use of specialized delivery methods and repeated dosing.
Direcciones Futuras
There are several future directions for the research on 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid and mGluR5. One direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid. Another direction is the investigation of the role of mGluR5 in other CNS disorders, such as schizophrenia, depression, and anxiety. Additionally, the use of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid in combination with other drugs or behavioral interventions may provide new insights into the complex interactions between mGluR5 and other neurotransmitter systems in the CNS.
Métodos De Síntesis
The synthesis of 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the pyrazole ring, and the removal of the protecting group. The detailed synthesis method has been described in several research articles, including the original paper by Gasparini et al. (2002).
Aplicaciones Científicas De Investigación
2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been extensively used in scientific research to investigate the role of mGluR5 in various CNS disorders, such as autism, Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. 2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to block the effects of mGluR5 activation on synaptic plasticity, learning, memory, and reward processing, which are all important functions of the CNS.
Propiedades
IUPAC Name |
2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O3/c9-1-2-13-7(8(10)16)5(3-12-13)11-4-6(14)15/h3,11H,1-2,4H2,(H2,10,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAQYZTJJBPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1NCC(=O)O)C(=O)N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)

![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)